molecular formula C9H11F2NO2 B2802285 4-(2,2-Difluoroethoxy)-2-methoxyaniline CAS No. 1245823-81-7

4-(2,2-Difluoroethoxy)-2-methoxyaniline

Cat. No.: B2802285
CAS No.: 1245823-81-7
M. Wt: 203.189
InChI Key: ODWUYCCMCCGIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)-2-methoxyaniline is an organic compound that features both difluoroethoxy and methoxyaniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with a difluoroethoxy-containing reagent under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ using reagents such as potassium fluoride (KF) and chlorodifluoromethane (ClCF2H) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethoxy)-2-methoxyaniline is unique due to the presence of both difluoroethoxy and methoxyaniline groups, which confer distinct chemical and biological properties. The difluoroethoxy group enhances lipophilicity and stability, while the methoxyaniline group provides a site for further functionalization and interaction with biological targets .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-8-4-6(2-3-7(8)12)14-5-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWUYCCMCCGIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.